molecular formula C11H9FO3 B3115188 (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate CAS No. 208036-32-2

(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate

Cat. No.: B3115188
CAS No.: 208036-32-2
M. Wt: 208.18 g/mol
InChI Key: AAGYNMFEAPYSEX-HWKANZROSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluoro-4-formylbenzaldehyde with methyl acrylate in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro-substituted phenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.

Major Products Formed

    Oxidation: Formation of 3-(3-fluoro-4-carboxyphenyl)acrylate.

    Reduction: Formation of 3-(3-fluoro-4-hydroxyphenyl)acrylate.

    Substitution: Formation of various substituted phenyl acrylates depending on the nucleophile used.

Scientific Research Applications

(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the fluoro and formyl groups can influence its reactivity and binding affinity to target molecules, thereby affecting its overall biological activity.

Comparison with Similar Compounds

(E)-methyl 3-(3-fluoro-4-formylphenyl)acrylate can be compared with other similar compounds, such as:

    Methyl 3-(4-formylphenyl)acrylate: Lacks the fluoro substituent, which may result in different reactivity and biological activity.

    Methyl 3-(3-fluoro-4-methylphenyl)acrylate: Contains a methyl group instead of a formyl group, leading to variations in chemical properties and applications.

    Methyl 3-(3-chloro-4-formylphenyl)acrylate:

The uniqueness of this compound lies in the combination of the fluoro and formyl groups, which impart specific chemical and biological properties that distinguish it from other related compounds.

Properties

IUPAC Name

methyl (E)-3-(3-fluoro-4-formylphenyl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO3/c1-15-11(14)5-3-8-2-4-9(7-13)10(12)6-8/h2-7H,1H3/b5-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAGYNMFEAPYSEX-HWKANZROSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=C(C=C1)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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